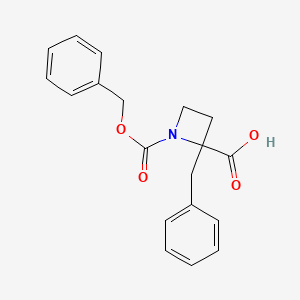

1-Cbz-2-benzyl-2-azetidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a synthetic organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol It is characterized by the presence of an azetidine ring, a benzyl group, and a carbobenzyloxy (Cbz) protecting group

Méthodes De Préparation

The synthesis of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent synthetic steps.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Analyse Des Réactions Chimiques

1-Cbz-2-benzyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .

Applications De Recherche Scientifique

1-Cbz-2-benzyl-2-azetidinecarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mécanisme D'action

The mechanism of action of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

1-Cbz-2-benzyl-2-azetidinecarboxylic acid can be compared with other similar compounds, such as:

1-Cbz-2-benzyl-2-pyrrolidinecarboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and reactivity.

1-Cbz-2-benzyl-2-piperidinecarboxylic acid: The presence of a piperidine ring in this compound results in distinct biological activities and applications.

1-Cbz-2-benzyl-2-azetidinecarboxamide: This compound has an amide group instead of a carboxylic acid group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .

Activité Biologique

1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a compound of interest in medicinal chemistry due to its structural features that resemble proline and its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C12H13NO4. The compound features a carbobenzoxy (Cbz) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Antibacterial Properties

Research indicates that derivatives of azetidine carboxylic acids, including this compound, exhibit significant antibacterial activity. Notably, these compounds have been shown to inhibit the enzyme LpxC, which is essential for the biosynthesis of Lipid A in Gram-negative bacteria. This inhibition leads to increased sensitivity of bacteria to other antibiotics and could be leveraged for developing new antibacterial agents .

Table 1: Minimum Inhibition Concentration (MIC) of this compound against various bacterial strains

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Acinetobacter baumannii | <128 |

| Burkholderia cepacia | <128 |

| Bacteroides fragilis | <128 |

| Bordetella pertussis | <128 |

The above table summarizes the antibacterial efficacy of the compound against several clinically relevant pathogens, indicating its potential utility in treating infections caused by resistant strains.

The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of LpxC. This enzyme catalyzes a critical step in Lipid A biosynthesis, which is vital for the structural integrity and viability of Gram-negative bacteria. By blocking this pathway, the compound not only halts bacterial growth but also enhances the effectiveness of existing antibiotics .

Case Studies

A comprehensive review highlighted the role of azetidine derivatives in modulating protein synthesis due to their structural similarity to proline. For instance, azetidine-2-carboxylic acid (A2C), a known proline analogue, has been implicated in various biological processes and toxicological studies. The incorporation of A2C into proteins can lead to misfolding and subsequent cellular stress responses .

Case Study: A2C Toxicity Mechanism

In a study involving Arabidopsis thaliana, it was demonstrated that A2C's incorporation into proteins resulted in significant growth inhibition. The underlying mechanism was traced back to the misrecognition by prolyl-tRNA synthetase, which mistakenly incorporates A2C instead of proline during protein synthesis. This finding underscores the potential risks associated with compounds structurally similar to proline .

Propriétés

IUPAC Name |

2-benzyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXHGMSWYSWAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.